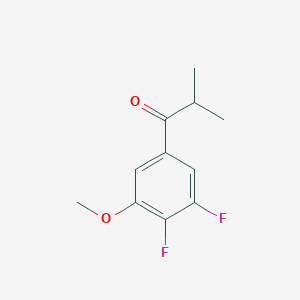

1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-6(2)11(14)7-4-8(12)10(13)9(5-7)15-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPXDRGSALGJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets effectively. For instance, it has been studied in the context of developing modulators for the cystic fibrosis transmembrane conductance regulator (CFTR), which is critical for treating cystic fibrosis . The modulation of CFTR can improve chloride transport in epithelial cells, potentially alleviating symptoms associated with this genetic disorder.

Green Chemistry Approaches

The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one can be approached through mechanochemical methods. These methods are environmentally friendly and involve fewer hazardous solvents compared to traditional synthesis routes. Mechanochemistry allows for the efficient formation of complex organic molecules while minimizing waste .

Synthetic Pathways

The compound can be synthesized through various multistep processes that incorporate mechanochemical techniques. For instance, one-pot reactions using ball milling have been optimized to produce similar compounds efficiently . These methods not only streamline the synthesis but also improve yields and reduce reaction times.

Structural Activity Relationship (SAR) Studies

Research into related compounds has provided insights into how structural modifications can influence biological activity. For example, studies on fluorinated phenyl groups have shown that introducing electron-withdrawing groups can enhance binding affinity to target proteins, which is crucial for developing effective drugs .

Bioavailability and Pharmacokinetics

Understanding the pharmacokinetics of compounds similar to this compound is essential for assessing their potential as therapeutic agents. Compounds exhibiting favorable bioavailability (>52%) have been identified in studies focusing on anti-tubercular activity, indicating that similar derivatives could be explored for their pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The presence of difluoro and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Fluorine and Methoxy Substitutions

The absence of a methoxy group decreases electron density on the aromatic ring, altering UV absorption and solubility profiles . Applications: Likely used as a precursor in fluorinated drug synthesis.

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one (Impurity MM0022.13) Substituents: Two methoxy groups at positions 3 and 4 instead of fluorine. Key Differences: Methoxy groups are electron-donating, increasing the ring’s electron density and enhancing susceptibility to electrophilic substitution. This contrasts with the electron-withdrawing effect of fluorine in the target compound, which may stabilize negative charges or polar intermediates . Applications: Potential use in natural product synthesis due to methoxy groups’ resemblance to lignin derivatives.

Acylphloroglucinol Derivatives

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-methylbutan-1-one Substituents: Hydroxy and methoxy groups on a phloroglucinol core. Key Differences: The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to the fluorine/methoxy-substituted target compound. This structural feature is common in bioactive natural products, such as antimicrobial agents . Applications: Isolated from Melaleuca alternifolia; studied for antioxidant and antimicrobial properties.

Terphenyl Chalcone Derivatives

(2E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one Substituents: Extended terphenyl system with difluoro and methoxy groups. Key Differences: The conjugated chalcone backbone (α,β-unsaturated ketone) allows for UV/Vis absorption in higher wavelengths (~300–400 nm), unlike the non-conjugated propan-1-one structure of the target compound. This property is critical in materials science for light-harvesting applications . Synthesis: Prepared via Claisen-Schmidt condensation, a common route for chalcones .

Heterocyclic Derivatives

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one (CAS 111038-58-5) Substituents: Benzofuran ring fused with a dihydro group. The target compound’s purely aromatic system may exhibit higher thermal stability . Applications: Used as a scaffold in drug discovery due to benzofuran’s prevalence in bioactive molecules.

Research Implications

- Electronic Effects : Fluorine substituents in the target compound likely enhance metabolic stability and membrane permeability, making it advantageous for drug design compared to hydroxylated analogs .

- Synthetic Routes : Similar compounds are synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, suggesting feasible pathways for the target compound’s production .

- Biological Activity: The methoxy group’s position (para to the ketone) may influence binding to enzymes or receptors, as seen in related acylphloroglucinols .

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of fluorine and methoxy groups, enhances its reactivity and binding affinity to various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14F2O2

- IUPAC Name : this compound

- CAS Number : 1270393-61-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms in the compound increase its chemical stability and enhance its binding affinity to various enzymes and receptors. This interaction can lead to significant biochemical effects, influencing pathways related to inflammation, oxidative stress, and metabolic disorders.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit oxidative stress markers in vitro, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS). This activity is particularly relevant in the context of metabolic disorders such as diabetes.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have highlighted its ability to inhibit sorbitol accumulation in isolated rat lenses, which is crucial for preventing diabetic complications. The compound's structure allows it to selectively bind to enzymes involved in glucose metabolism, showcasing its therapeutic potential.

Study on Diabetic Complications

A study published in Molecular Pharmacology examined the effects of this compound on diabetic rats. The results demonstrated a significant reduction in sorbitol levels in the lenses of treated animals compared to controls. This suggests that the compound may help mitigate diabetic cataracts through its inhibitory action on aldose reductase activity.

| Parameter | Control Group | Treated Group (mg/kg) |

|---|---|---|

| Sorbitol Levels (µmol/g) | 15.2 | 8.6 |

| Oxidative Stress Markers | High | Low |

Antioxidant Efficacy

Research conducted by Journal of Medicinal Chemistry explored the antioxidant efficacy of this compound using various assays. The findings indicated that it significantly reduced lipid peroxidation and increased levels of endogenous antioxidants.

| Assay Type | Control Group | Treated Group (µM) |

|---|---|---|

| Lipid Peroxidation (TBARS) | 0.45 | 0.23 |

| Total Antioxidant Capacity | 0.12 | 0.30 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(3,4-Difluoro-5-hydroxyphenyl)-2-methylpropan-1-one | Moderate antioxidant properties |

| 1-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-one | Lower enzyme inhibition efficacy |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one?

A common approach involves Friedel-Crafts acylation, where a substituted aromatic ring reacts with an acyl chloride in the presence of a Lewis acid catalyst. For example, AlCl₃ has been used to catalyze analogous reactions, such as the synthesis of 1-([1,1′-biphenyl]-4-yl)-2-methylpropan-1-one, achieving yields up to 72% after purification via silica gel chromatography with gradient elution (ethyl acetate/hexane) . Adjustments may include optimizing reaction temperature (e.g., 85°C under argon) and stoichiometry of substituents to accommodate the electron-withdrawing difluoro and methoxy groups.

Basic: How can NMR and HRMS be employed to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–7.5 ppm) provide key structural insights. For similar compounds, ¹³C NMR peaks for carbonyl groups appear at δ ~207 ppm .

- HRMS : High-resolution mass spectrometry can verify molecular formula accuracy. For example, a compound with molecular formula C₂₁H₂₂O₂ showed a calculated [M]⁺ at m/z 306.1620, matching experimental data (306.1635) . Ensure calibration with internal standards to minimize ppm errors.

Advanced: What crystallographic strategies are effective for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For structurally similar terphenyl derivatives, SHELX enabled precise determination of bond lengths and angles, with R-factors below 0.05 . Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., in ethyl acetate/hexane).

- Using SHELXD for phase solution and SHELXPRO for macromolecular interface adjustments .

- Validating against analogous structures, such as (E)-1-(4,4′-difluoro-5′-methoxyterphenyl) derivatives .

Advanced: How can researchers identify and quantify impurities in synthesized batches?

Impurity profiling often employs HPLC-MS and column chromatography . For example, impurities like 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one (a methoxy-substituted analog) were isolated using silica gel chromatography and characterized via HRMS . Advanced techniques include:

- LC-TOF-MS : For high-resolution impurity identification.

- Comparative NMR : To detect shifts caused by fluorination/methoxylation differences.

Basic: What computational tools predict the physicochemical properties of this compound?

- LogD (pH 5.5) : Calculated using software like JChem, which accounts for lipophilicity influenced by fluorine’s electronegativity and methoxy’s polarity .

- InChIKey generation : Tools like PubChem’s canonical SMILES (e.g.,

C(=O)(c1cc(OC)ccc1)C(C)(C)C) ensure unambiguous structural representation . - DFT calculations : To model electronic effects of substituents on reactivity (e.g., fluorine’s meta-directing influence) .

Advanced: How do substituent electronic effects (e.g., fluorine, methoxy) influence the compound’s reactivity in further functionalization?

- Fluorine : Enhanges electrophilic aromatic substitution (EAS) deactivation at the 3,4-positions, directing reactions to the 5-methoxy-substituted site.

- Methoxy : Acts as an electron-donating group, increasing para/ortho reactivity. This dual effect was observed in similar terphenyl systems, where methoxy groups facilitated coupling reactions .

- Kinetic studies : Monitor reaction intermediates via stopped-flow NMR to quantify substituent impacts .

Advanced: What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Catalyst optimization : Transition from AlCl₃ to greener catalysts (e.g., ionic liquids) to reduce side reactions.

- Purification at scale : Replace column chromatography with recrystallization or distillation, as demonstrated in large-scale syntheses of related propanones .

- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.